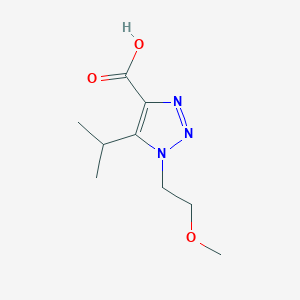
5-Isopropyl-1-(2-methoxyethyl)-1h-1,2,3-triazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Isopropyl-1-(2-methoxyethyl)-1h-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropyl-1-(2-methoxyethyl)-1h-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition. The reaction is usually catalyzed by copper(I) salts, such as copper(I) iodide, under mild conditions. The reaction proceeds as follows:
- Preparation of the azide intermediate.
- Preparation of the alkyne intermediate.
- Cycloaddition reaction between the azide and alkyne in the presence of a copper(I) catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Isopropyl-1-(2-methoxyethyl)-1h-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazoles with various functional groups.
Aplicaciones Científicas De Investigación
5-Isopropyl-1-(2-methoxyethyl)-1h-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Isopropyl-1-(2-methoxyethyl)-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The compound may also interact with cellular pathways, affecting various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3-Triazole-4-carboxylic acid: Lacks the isopropyl and methoxyethyl substituents.
5-Methyl-1-(2-methoxyethyl)-1h-1,2,3-triazole-4-carboxylic acid: Contains a methyl group instead of an isopropyl group.
5-Isopropyl-1-(2-hydroxyethyl)-1h-1,2,3-triazole-4-carboxylic acid: Contains a hydroxyethyl group instead of a methoxyethyl group.
Uniqueness
5-Isopropyl-1-(2-methoxyethyl)-1h-1,2,3-triazole-4-carboxylic acid is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the isopropyl and methoxyethyl groups can enhance its lipophilicity and ability to interact with hydrophobic pockets in enzymes or receptors.
Propiedades
Fórmula molecular |
C9H15N3O3 |
|---|---|
Peso molecular |
213.23 g/mol |
Nombre IUPAC |
1-(2-methoxyethyl)-5-propan-2-yltriazole-4-carboxylic acid |
InChI |
InChI=1S/C9H15N3O3/c1-6(2)8-7(9(13)14)10-11-12(8)4-5-15-3/h6H,4-5H2,1-3H3,(H,13,14) |
Clave InChI |
WLFPCAVSVRZOEX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(N=NN1CCOC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


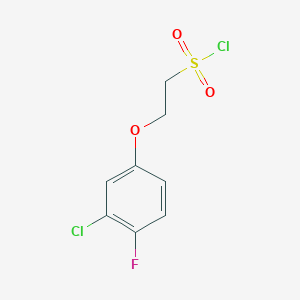

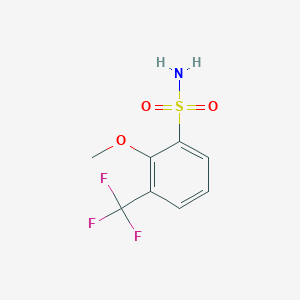

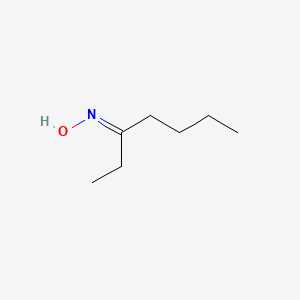

![3-(3-Azaspiro[5.5]undecan-3-yl)propan-1-amine](/img/structure/B13616339.png)
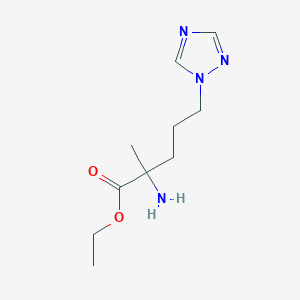
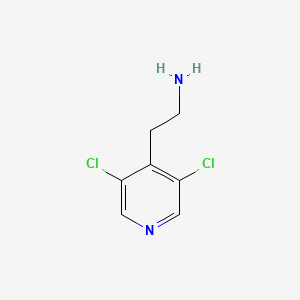
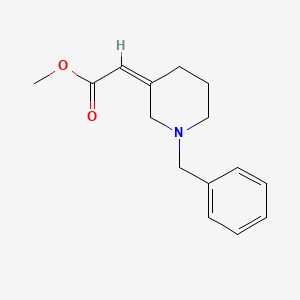
![[1-(Trifluoromethyl)imidazol-2-yl]methanamine](/img/structure/B13616363.png)


